![molecular formula C15H21NO4 B7556832 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid, also known as EMA401, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMA401 is a small molecule drug that has been shown to have promising effects on chronic pain relief.
Mécanisme D'action
The mechanism of action of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid involves the selective blocking of the Nav1.7 sodium channel. The Nav1.7 channel is expressed in the peripheral nervous system and plays a critical role in the transmission of pain signals. By blocking the Nav1.7 channel, 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid reduces the transmission of pain signals and leads to a reduction in pain sensation. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a high selectivity for the Nav1.7 channel, which makes it a promising drug candidate for chronic pain relief.
Biochemical and Physiological Effects:
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a selective effect on the Nav1.7 sodium channel, which is expressed in the peripheral nervous system. By blocking the Nav1.7 channel, 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid reduces the transmission of pain signals and leads to a reduction in pain sensation. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has also been shown to have a low potential for side effects, which makes it a promising drug candidate for chronic pain relief.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has several advantages for lab experiments, including its high selectivity for the Nav1.7 sodium channel and its low potential for side effects. However, 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has some limitations for lab experiments, including its high cost and the need for specialized equipment for its synthesis.
Orientations Futures
For research on 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid include the development of more efficient synthesis methods, the optimization of dosing and administration protocols, and the investigation of its potential therapeutic applications in other types of chronic pain. Additionally, further research is needed to understand the long-term effects of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid is a multi-step process that involves the reaction of 3-aminobenzoic acid with 3-ethylmorpholine and 2-bromoethanol. The reaction results in the formation of 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid as a white solid with a high purity level. The synthesis method has been optimized to produce 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid in large quantities with high efficiency and purity.
Applications De Recherche Scientifique
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been extensively studied for its potential therapeutic applications in chronic pain relief. It has been shown to have a selective effect on the Nav1.7 sodium channel, which is a key player in the transmission of pain signals. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to block the Nav1.7 channel, leading to a reduction in pain sensation. 3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid has also been studied for its potential use in the treatment of neuropathic pain, which is a type of chronic pain that is caused by damage or dysfunction of the nervous system.
Propriétés
IUPAC Name |
3-[2-(3-ethylmorpholin-4-yl)ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-2-13-11-19-8-6-16(13)7-9-20-14-5-3-4-12(10-14)15(17)18/h3-5,10,13H,2,6-9,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCKWPZOPHMAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1CCOC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.